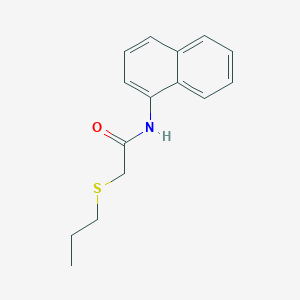![molecular formula C10H5ClF6N2O2 B284193 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea, also known as CF3-UTP, is a potent and selective P2Y2 receptor agonist. It is a synthetic compound that has been extensively studied for its scientific research applications. In
Mécanisme D'action
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea binds to and activates P2Y2 receptors, leading to the activation of downstream signaling pathways. This activation leads to the release of intracellular calcium and the activation of protein kinase C. These signaling pathways are involved in a variety of physiological processes, including cell proliferation, migration, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound promotes cell proliferation, migration, and differentiation. It also promotes the release of inflammatory cytokines and chemokines. In vivo studies have shown that this compound promotes wound healing and reduces inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has several advantages for lab experiments. It is a potent and selective P2Y2 receptor agonist, which allows for the specific activation of P2Y2 receptors. It is also stable and easy to handle. However, this compound has some limitations. It is relatively expensive and may not be readily available to all researchers. It also has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea. One area of research is the development of novel P2Y2 receptor agonists that are more potent and selective than this compound. Another area of research is the investigation of the role of P2Y2 receptors in various physiological processes, such as wound healing and inflammation. Finally, the development of new drug delivery systems for this compound may improve its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, this compound is a potent and selective P2Y2 receptor agonist that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has proven to be a valuable tool in the study of P2Y2 receptors and has the potential to lead to the development of new therapies for a variety of physiological processes.
Méthodes De Synthèse
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with trifluoroacetic anhydride and urea. This reaction produces this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has been widely used in scientific research as a P2Y2 receptor agonist. P2Y2 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and UTP. These receptors are involved in a variety of physiological processes, including inflammation, pain, and wound healing.
Propriétés
Formule moléculaire |
C10H5ClF6N2O2 |
|---|---|
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H5ClF6N2O2/c11-5-2-1-4(9(12,13)14)3-6(5)18-8(21)19-7(20)10(15,16)17/h1-3H,(H2,18,19,20,21) |
Clé InChI |
JUYGHFKNDRYHNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)Cl |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284121.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![methyl 2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284130.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
